molecular formula C11H23N B15163425 N-tert-butylhept-2-en-1-amine CAS No. 143773-14-2

N-tert-butylhept-2-en-1-amine

Cat. No.: B15163425
CAS No.: 143773-14-2
M. Wt: 169.31 g/mol
InChI Key: VQQYLJZMDAESTO-UHFFFAOYSA-N
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Description

N-tert-butylhept-2-en-1-amine: is an organic compound with the molecular formula C₇H₁₅N It is characterized by a seven-carbon chain with a double bond at the second carbon and a tert-butyl group attached to the nitrogen atom at the first carbon

Synthetic Routes and Reaction Conditions:

  • Hydroamination Reaction: One common method involves the hydroamination of hept-2-en-1-ol with tert-butylamine under high pressure and temperature.

  • Reductive Amination: Another approach is the reductive amination of hept-2-enal with tert-butylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often synthesized using a batch process where reactants are mixed in a reactor vessel, and the reaction conditions are carefully controlled to optimize yield and purity.

  • Continuous Flow Process: Some manufacturers may employ a continuous flow process to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form N-tert-butylhept-2-en-1-one.

  • Reduction: Reduction reactions can convert the double bond to a single bond, resulting in N-tert-butylheptan-1-amine.

  • Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: N-tert-butylhept-2-en-1-one

  • Reduction: N-tert-butylheptan-1-amine

  • Substitution: Various substituted N-tert-butylheptan-1-amines

Scientific Research Applications

Chemistry: N-tert-butylhept-2-en-1-amine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs. Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-tert-butylhept-2-en-1-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • N-ethylhept-2-en-1-amine: Similar structure but with an ethyl group instead of tert-butyl.

  • N-methylhept-2-en-1-amine: Similar structure but with a methyl group instead of tert-butyl.

  • N-phenylhept-2-en-1-amine: Similar structure but with a phenyl group instead of tert-butyl.

Uniqueness: N-tert-butylhept-2-en-1-amine stands out due to the steric hindrance provided by the tert-butyl group, which can influence its reactivity and binding properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Its unique properties and reactivity profile contribute to its importance in research and development.

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Properties

CAS No.

143773-14-2

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-tert-butylhept-2-en-1-amine

InChI

InChI=1S/C11H23N/c1-5-6-7-8-9-10-12-11(2,3)4/h8-9,12H,5-7,10H2,1-4H3

InChI Key

VQQYLJZMDAESTO-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCNC(C)(C)C

Origin of Product

United States

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